molecular formula C10H11N5OS B6535739 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea CAS No. 5102-37-4

1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea

Cat. No.: B6535739
CAS No.: 5102-37-4
M. Wt: 249.29 g/mol
InChI Key: VBIUNNFOISCXGF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea is a compound that belongs to the class of thioureas It is characterized by the presence of a methoxyphenyl group and a triazolyl group attached to a thiourea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea typically involves the reaction of 4-methoxyaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with hydrazine hydrate to yield the triazole derivative. Finally, the triazole derivative is treated with an isothiocyanate to produce the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antifungal activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The thiourea group can form hydrogen bonds and interact with biological macromolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)urea: Similar structure but with a urea group instead of thiourea.

    1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiosemicarbazide: Contains a thiosemicarbazide group.

    1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiocarbamate: Features a thiocarbamate group.

Uniqueness

1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxyphenyl and triazolyl groups enhances its potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(1,2,4-triazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c1-16-9-4-2-8(3-5-9)13-10(17)14-15-6-11-12-7-15/h2-7H,1H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIUNNFOISCXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219846
Record name N-(4-Methoxyphenyl)-N′-4H-1,2,4-triazol-4-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5102-37-4
Record name N-(4-Methoxyphenyl)-N′-4H-1,2,4-triazol-4-ylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5102-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)-N′-4H-1,2,4-triazol-4-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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